Cas no 2034376-14-0 (1-[(3,4-Dimethoxyphenyl)sulfonyl]-2,3-dihydro-5-(4-pyridinyl)-1H-indole)

1-[(3,4-Dimethoxyphenyl)sulfonyl]-2,3-dihydro-5-(4-pyridinyl)-1H-indole is a sulfonamide-based heterocyclic compound featuring a fused indole core with a 4-pyridinyl substituent and a 3,4-dimethoxyphenylsulfonyl moiety. This structure confers potential utility in medicinal chemistry and biochemical research, particularly as a scaffold for kinase inhibition or receptor modulation studies. The presence of electron-rich methoxy groups and a sulfonyl linker enhances its binding affinity and selectivity in targeted interactions. Its well-defined molecular architecture makes it suitable for structure-activity relationship (SAR) investigations. The compound exhibits moderate solubility in polar organic solvents, facilitating its use in synthetic applications. Its purity and stability under standard laboratory conditions ensure reliable performance in experimental settings.
1-[(3,4-Dimethoxyphenyl)sulfonyl]-2,3-dihydro-5-(4-pyridinyl)-1H-indole structure
2034376-14-0 structure
Product name:1-[(3,4-Dimethoxyphenyl)sulfonyl]-2,3-dihydro-5-(4-pyridinyl)-1H-indole
CAS No:2034376-14-0
MF:C21H20N2O4S
MW:396.459504127502
CID:5376776

1-[(3,4-Dimethoxyphenyl)sulfonyl]-2,3-dihydro-5-(4-pyridinyl)-1H-indole Chemical and Physical Properties

Names and Identifiers

    • 1-[(3,4-Dimethoxyphenyl)sulfonyl]-2,3-dihydro-5-(4-pyridinyl)-1H-indole
    • Inchi: 1S/C21H20N2O4S/c1-26-20-6-4-18(14-21(20)27-2)28(24,25)23-12-9-17-13-16(3-5-19(17)23)15-7-10-22-11-8-15/h3-8,10-11,13-14H,9,12H2,1-2H3
    • InChI Key: QBHKCJWWOQRPEL-UHFFFAOYSA-N
    • SMILES: N1(S(C2=CC=C(OC)C(OC)=C2)(=O)=O)C2=C(C=C(C3C=CN=CC=3)C=C2)CC1

Experimental Properties

  • Density: 1.306±0.06 g/cm3(Temp: 20 °C; Press: 760 Torr)(Predicted)
  • Boiling Point: 590.9±60.0 °C(Predicted)
  • pka: 5.24±0.10(Predicted)

1-[(3,4-Dimethoxyphenyl)sulfonyl]-2,3-dihydro-5-(4-pyridinyl)-1H-indole Pricemore >>

Enterprise No. Product name Cas No. Purity Specification Price update time Inquiry
Life Chemicals
F6445-2791-5μmol
1-(3,4-dimethoxybenzenesulfonyl)-5-(pyridin-4-yl)-2,3-dihydro-1H-indole
2034376-14-0 90%+
5μl
$63.0 2023-04-25
Life Chemicals
F6445-2791-50mg
1-(3,4-dimethoxybenzenesulfonyl)-5-(pyridin-4-yl)-2,3-dihydro-1H-indole
2034376-14-0 90%+
50mg
$160.0 2023-04-25
Life Chemicals
F6445-2791-10mg
1-(3,4-dimethoxybenzenesulfonyl)-5-(pyridin-4-yl)-2,3-dihydro-1H-indole
2034376-14-0 90%+
10mg
$79.0 2023-04-25
Life Chemicals
F6445-2791-3mg
1-(3,4-dimethoxybenzenesulfonyl)-5-(pyridin-4-yl)-2,3-dihydro-1H-indole
2034376-14-0 90%+
3mg
$63.0 2023-04-25
Life Chemicals
F6445-2791-15mg
1-(3,4-dimethoxybenzenesulfonyl)-5-(pyridin-4-yl)-2,3-dihydro-1H-indole
2034376-14-0 90%+
15mg
$89.0 2023-04-25
Life Chemicals
F6445-2791-20μmol
1-(3,4-dimethoxybenzenesulfonyl)-5-(pyridin-4-yl)-2,3-dihydro-1H-indole
2034376-14-0 90%+
20μl
$79.0 2023-04-25
Life Chemicals
F6445-2791-5mg
1-(3,4-dimethoxybenzenesulfonyl)-5-(pyridin-4-yl)-2,3-dihydro-1H-indole
2034376-14-0 90%+
5mg
$69.0 2023-04-25
Life Chemicals
F6445-2791-75mg
1-(3,4-dimethoxybenzenesulfonyl)-5-(pyridin-4-yl)-2,3-dihydro-1H-indole
2034376-14-0 90%+
75mg
$208.0 2023-04-25
Life Chemicals
F6445-2791-1mg
1-(3,4-dimethoxybenzenesulfonyl)-5-(pyridin-4-yl)-2,3-dihydro-1H-indole
2034376-14-0 90%+
1mg
$54.0 2023-04-25
Life Chemicals
F6445-2791-20mg
1-(3,4-dimethoxybenzenesulfonyl)-5-(pyridin-4-yl)-2,3-dihydro-1H-indole
2034376-14-0 90%+
20mg
$99.0 2023-04-25

Additional information on 1-[(3,4-Dimethoxyphenyl)sulfonyl]-2,3-dihydro-5-(4-pyridinyl)-1H-indole

Introduction to 1-[(3,4-Dimethoxyphenyl)sulfonyl]-2,3-dihydro-5-(4-pyridinyl)-1H-indole (CAS No. 2034376-14-0)

1-[(3,4-Dimethoxyphenyl)sulfonyl]-2,3-dihydro-5-(4-pyridinyl)-1H-indole, identified by the CAS number 2034376-14-0, is a structurally complex organic compound that has garnered significant attention in the field of pharmaceutical chemistry and medicinal biology. This molecule belongs to the indole scaffold, a heterocyclic structure widely recognized for its biological activity and therapeutic potential. The presence of multiple functional groups, including a sulfonyl group attached to a dimethoxyphenyl moiety and a pyridinyl substituent on the indole ring, contributes to its unique chemical properties and biological interactions.

The compound’s molecular formula and structural features suggest potential applications in drug discovery and development. Specifically, the sulfonyl group often enhances binding affinity and metabolic stability, while the indole core is frequently associated with neuroactive and anti-inflammatory effects. The pyridinyl ring, on the other hand, is known to modulate receptor interactions, making this compound a promising candidate for further investigation.

In recent years, there has been growing interest in indole derivatives due to their diverse pharmacological activities. For instance, studies have demonstrated that indole-based compounds can exhibit antimicrobial, antitumor, and anti-inflammatory properties. The specific arrangement of substituents in 1-[(3,4-Dimethoxyphenyl)sulfonyl]-2,3-dihydro-5-(4-pyridinyl)-1H-indole may confer unique mechanisms of action that distinguish it from other indole derivatives.

One of the most compelling aspects of this compound is its potential as a lead molecule for drug development. Researchers have been exploring its interactions with various biological targets, including enzymes and receptors involved in metabolic diseases and neurological disorders. Preliminary computational studies suggest that the sulfonyl-pyridine-indole core may interact with proteins in ways that could lead to novel therapeutic effects.

The synthesis of 1-[(3,4-Dimethoxyphenyl)sulfonyl]-2,3-dihydro-5-(4-pyridinyl)-1H-indole presents an intriguing challenge due to its complex structure. However, advances in synthetic methodologies have made it feasible to construct such molecules with high precision. Techniques such as palladium-catalyzed cross-coupling reactions and transition-metal-mediated transformations have been employed to achieve the desired connectivity between the functional groups. These synthetic strategies not only highlight the compound’s structural complexity but also demonstrate the capabilities of modern organic chemistry.

From a medicinal chemistry perspective, the optimization of 1-[(3,4-Dimethoxyphenyl)sulfonyl]-2,3-dihydro-5-(4-pyridinyl)-1H-indole could lead to the development of new drugs with improved efficacy and reduced side effects. For example, modifications to the dimethoxyphenyl or pyridinyl groups might enhance selectivity for specific biological targets or improve pharmacokinetic profiles. Such optimizations are critical for translating promising leads into viable therapeutics.

Recent experimental data has begun to shed light on the biological activity of this compound. In vitro assays have shown that 1-[(3,4-Dimethoxyphenyl)sulfonyl]-2,3-dihydro-5-(4-pyridinyl)-1H-indole can modulate certain enzyme activities relevant to inflammation and pain signaling. These findings align with the known properties of indole derivatives and suggest potential applications in treating conditions such as arthritis or neuropathic pain.

The compound’s structural features also make it an attractive scaffold for structure-based drug design. By understanding how it interacts with biological targets at the molecular level, researchers can design analogs with enhanced binding affinity or altered selectivity. This approach leverages computational modeling techniques such as molecular dynamics simulations and docking studies to predict interactions between 1-[(3,4-Dimethoxyphenyl)sulfonyl]-2,3-dihydro-5-(4-pyridinyl)-1H-indole and its targets.

Another exciting aspect of this research is its potential impact on understanding disease mechanisms at a molecular level. Indole derivatives have been implicated in various biological processes, including neurotransmitter release and immune responses. By studying compounds like 1-[(3,4-Dimethoxyphenyl)sulfonyl]-2,3-dihydro-5-(4-pyridinyl)-1H-indole, scientists can gain insights into these processes and develop more targeted therapeutic strategies.

The future direction of research on 1-[(3,4-Dimethoxyphenyl)sulfonyl]-2,3-dihydro-5-(4-pyridinyl)-1H-indole will likely involve both synthetic elaboration and biological evaluation. New synthetic routes may be developed to access related analogs more efficiently, while comprehensive biological assays will be conducted to assess their pharmacological profiles. Collaborative efforts between synthetic chemists and biologists will be essential in translating these findings into tangible therapeutic benefits.

In conclusion, 1-[(3,4-Dimethoxyphenyl)sulfonyl]-2,3-dihydro-5-(4-pyridinyl)-1H-indole (CAS No. 2034376-14-0) represents a fascinating compound with significant potential in pharmaceutical research. Its complex structure and diverse functional groups make it a valuable scaffold for drug discovery efforts aimed at treating various diseases. As our understanding of its chemical properties and biological activities continues to grow, 2034376-14-0 may emerge as an important contributor to next-generation therapeutics.

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